molecular formula C15H20Si B1586519 Triallyl(phenyl)silane CAS No. 2633-57-0

Triallyl(phenyl)silane

Cat. No. B1586519
CAS RN: 2633-57-0
M. Wt: 228.4 g/mol
InChI Key: QFCLQSLLAYLBCU-UHFFFAOYSA-N
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Description



  • Triallyl(phenyl)silane is an organosilicon compound with the formula C<sub>15</sub>H<sub>20</sub>Si.

  • It is structurally related to toluene, with a silyl group replacing the methyl group.

  • Phenylsilane is a colorless liquid that is soluble in organic solvents.





  • Synthesis Analysis



    • Triallyl(phenyl)silane can be synthesized via a hydrosilylation reaction using phenyltri(dimethylsiloxy)silane and allyl glycidyl ether.

    • The resulting epoxy-terminated phenyl tris(dimethylsiloxy)silane (EPTS) can be mixed and cured with epoxy resin to create a composite epoxy material.





  • Molecular Structure Analysis



    • The molecular formula of Triallyl(phenyl)silane is C<sub>15</sub>H<sub>20</sub>Si.

    • It has a tetracoordinated silicon atom and a silyl group.





  • Chemical Reactions Analysis



    • Phenylsilane can reduce tertiary phosphine oxides to the corresponding tertiary phosphine.

    • It proceeds with retention of configuration at the phosphine.

    • Cyclic chiral tertiary phosphine oxides can be reduced to cyclic tertiary phosphines.





  • Physical And Chemical Properties Analysis



    • Phenylsilane is a colorless liquid with a boiling point of 119-121°C.

    • It is soluble in organic solvents.




  • Scientific Research Applications

    • Silane Coupling Agents

      • Application Summary : Silane coupling agents, which could include Triallyl(phenyl)silane, have a variety of applications. These include improving interfacial adhesive strength, water treatment, and enhancing polymer composites and coatings .
      • Methods of Application : Silane coupling agents are introduced to surfaces of particles to improve adhesion at the inorganic/polymer interface .
      • Results or Outcomes : The use of silane coupling agents can result in improved properties such as fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
    • Thiol-ene “click” reactions

      • Application Summary : Thiol-ene “click” reactions have found recent applications in polymer and materials synthesis . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods and are stereospecific .
      • Methods of Application : The thiol-ene reaction is a powerful tool for the formation of carbon-sulfur bonds . The reaction involves the addition of a thiol to an alkene to form a sulfide .
      • Results or Outcomes : The thiol-ene reaction has been used to synthesize a variety of complex, highly functional molecules .
    • Epoxy Resin Toughening

      • Application Summary : Epoxy resins, which are inherently brittle, can be toughened using silane compounds . This can improve the crack resistance of the epoxy resin .
      • Methods of Application : Epoxy-terminated phenyl tris(dimethylsiloxy)silane (EPTS) is synthesized via the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane and allyl glycidyl ether .
      • Results or Outcomes : The use of EPTS as a toughening agent can improve the mechanical properties of the epoxy resin .
    • Synthesis of Tagetol

      • Application Summary : Addition of an allylsilane to an aldehyde is used in an efficient synthesis of tagetol .
      • Methods of Application : The synthesis involves the addition of an allylsilane to an aldehyde .
      • Results or Outcomes : This method has been used in the synthesis of tagetol, a complex organic compound .
    • Synthesis of Isoretronecanol and Epilupinine

      • Application Summary : Iminium ions generated in situ may be trapped by intramolecular allysilanes. This method has been used in syntheses of isoretronecanol and epilupinine .
      • Methods of Application : The synthesis involves the generation of iminium ions in situ, which are then trapped by intramolecular allysilanes .
      • Results or Outcomes : This method has been used in the synthesis of isoretronecanol and epilupinine, two complex organic compounds .

    Safety And Hazards



    • Phenylsilane is water reactive and produces toxic gases on contact with water.

    • It is flammable and reacts violently with water.




  • Future Directions



    • Triallyl(phenyl)silane shows promise due to its simple synthesis process and low cost.

    • Further research could explore its applications in composite materials and coatings.




    Please note that this analysis is based on available information, and further studies may yield additional insights12


    properties

    IUPAC Name

    phenyl-tris(prop-2-enyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QFCLQSLLAYLBCU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50369795
    Record name PHENYLTRIALLYLSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50369795
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.40 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Phenyltriallylsilane

    CAS RN

    2633-57-0
    Record name PHENYLTRIALLYLSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50369795
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Triallyl(phenyl)silane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    T Kamei, M Uryu, T Shimada - Tetrahedron Letters, 2016 - Elsevier
    Rh-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds was developed. Triallyl(aryl)silanes were used as air- and moisture-stable silicon nucleophiles. …
    Number of citations: 6 www.sciencedirect.com
    AK Sahoo, T Oda, Y Nakao… - Advanced Synthesis & …, 2004 - Wiley Online Library
    Cross‐coupling of a diverse range of aryl bromides with triallyl(aryl)silanes is effective in the presence of PdCl 2 /PCy 3 and tetrabutylammonium fluoride (TBAF) in DMSO‐H 2 O to give …
    Number of citations: 115 onlinelibrary.wiley.com
    Y Nakao, T Oda, AK Sahoo, T Hiyama - Journal of organometallic chemistry, 2003 - Elsevier
    Triallyl(aryl)silanes, stable and easily accessible arylsilanes, were found to react with aryl bromides in the presence of a palladium catalyst (PdCl 2 –PCy 3 ) and tetrabutylammonium …
    Number of citations: 1 www.sciencedirect.com
    AK Sahoo, Y Nakao, T Hiyama - Chemistry letters, 2004 - journal.csj.jp
    A general and convenient approach for the palladium-catalyzed cross-coupling of triallyl(aryl)silanes, stable and easily accessible arylsilanes, with aryl chlorides has been demonstrated…
    Number of citations: 31 www.journal.csj.jp
    JP Pitteloud - 2010 - digitalcommons.fiu.edu
    The diverse biological properties exhibited by uridine analogues modified at carbon-5 of the uracil base have attracted special interest to the development of efficient methodologies for …
    Number of citations: 6 digitalcommons.fiu.edu
    MJ Kim, Y You, GN Ahn, S Bae, D Kim, JK Kim… - 2020 - researchsquare.com
    Microfluidic systems with large surface-to-volume ratios enable photocatalytic reactions to occur, avoiding the limitations of light penetration and allow the efficient transfer/mixing of …
    Number of citations: 3 www.researchsquare.com
    Y You, MJ Kim, GN Ahn, S Bae, D Kim… - Advanced Materials …, 2022 - Wiley Online Library
    Microfluidic systems with large surface‐to‐volume ratios and superior light transmission are used to efficiently transfer mass and convert energy, and to enhance photocatalytic reactions…
    Number of citations: 2 onlinelibrary.wiley.com

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